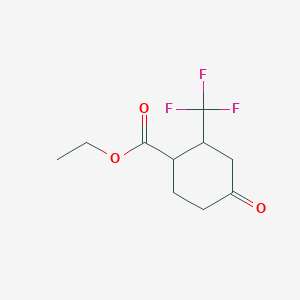

Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate

Description

Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate (CAS purity: 95% ) is a fluorinated cyclohexane derivative with a molecular weight of 295.54 g/mol . The compound features a cyclohexane ring substituted with a ketone group at position 4, a trifluoromethyl (-CF₃) group at position 2, and an ethyl ester at position 1. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the molecule's stability and lipophilicity, which is advantageous in pharmaceutical and agrochemical applications . It is commercially available as a building block for organic synthesis .

Properties

IUPAC Name |

ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3O3/c1-2-16-9(15)7-4-3-6(14)5-8(7)10(11,12)13/h7-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWATKRNDNOHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CC1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate typically involves the reaction of ethyl acetoacetate with trifluoromethyl ketone under basic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate undergoes various chemical reactions including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

- Structure : Contains a cyclohexene ring (C3–C4 double bond) with 4-chlorophenyl and 4-fluorophenyl substituents .

- Conformation : The cyclohexene ring adopts diverse puckering conformations:

- Dihedral Angles : 89.9° (4-chlorophenyl vs. 4-fluorophenyl in molecule A); 76.4° (molecule B) .

- Key Feature : Aryl substituents enable π-π stacking, influencing crystal packing and solubility .

Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate

- Structure : Fully saturated cyclohexane ring with -CF₃ and ester groups.

- Key Feature: The -CF₃ group enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

Ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate

- Structure : Cyclohexene ring with bulky 2,4-dichlorophenyl and methoxy-naphthyl groups .

- Application : Used as an intermediate in synthesizing spiro compounds and heterocycles .

Physicochemical Properties

- Lipophilicity: The -CF₃ group increases logP compared to non-fluorinated analogs (e.g., Ethyl 4-oxocyclohexanecarboxylate) .

- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability due to strong C-F bonds .

Biological Activity

Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate is a synthetic organic compound notable for its unique chemical structure, which includes a cyclohexane ring, a trifluoromethyl group, and a carboxylate functional group. This compound has garnered attention in various fields including medicinal chemistry and biochemistry due to its potential biological activities.

- Molecular Formula : C11H13F3O4

- Molecular Weight : 266.21 g/mol

- CAS Number : 1394042-16-0

- IUPAC Name : Ethyl 4-oxo-3-(trifluoroacetyl)cyclohexane-1-carboxylate

The biological activity of this compound is primarily attributed to its structural features:

- Trifluoromethyl Group : This group enhances the compound's lipophilicity, allowing it to interact with biological membranes and potentially modulate enzyme activity.

- Carbonyl Functionality : The carbonyl group can participate in hydrogen bonding, influencing the binding affinity to various biological targets.

Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit significant inhibitory effects on various enzymes:

- Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is critical in neuropharmacology, as these enzymes are involved in the breakdown of neurotransmitters.

Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory properties:

- Cyclooxygenase (COX) Inhibition : Ethyl 4-oxo derivatives have shown potential in inhibiting COX enzymes, which play a significant role in inflammatory processes.

Antioxidant Properties

The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals:

- Mechanistic Studies : The presence of the trifluoromethyl group may enhance electron-withdrawing properties, facilitating interactions with reactive oxygen species .

Study on Enzyme Interaction

In a study examining the interaction of Ethyl 4-oxo derivatives with cholinesterases, molecular docking simulations indicated strong binding affinities due to halogen bonding interactions between the trifluoromethyl group and active site residues . This suggests that modifications in the structure can lead to enhanced enzyme inhibition.

Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of related compounds on cancer cell lines such as MCF-7 (breast cancer). Results indicated varying degrees of cytotoxicity, with some derivatives exhibiting promising results for further development as anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (AChE) | IC50 (BChE) | COX Inhibition |

|---|---|---|---|

| This compound | TBD | TBD | Moderate |

| Related Trifluoromethyl Derivative | 10.4 μM | 7.7 μM | Moderate |

| Cyclohexanone Derivative | TBD | TBD | Low |

Q & A

Basic: What are the key considerations for optimizing the synthesis of Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate to ensure high yield and purity?

Answer:

Synthesis optimization requires precise control of reaction parameters. For cyclohexenone derivatives like this compound, multi-step protocols involving acid- or base-catalyzed cyclization and esterification are common. Key factors include:

- Temperature control (e.g., maintaining 60–80°C during cyclization to avoid side reactions).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity of trifluoromethyl groups).

- Catalyst choice (e.g., p-toluenesulfonic acid for efficient cyclization).

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (using ethanol/water) are critical for ≥95% purity. Analytical validation via HPLC (C18 column, UV detection at 254 nm) ensures reproducibility .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

Routine characterization involves:

- NMR spectroscopy :

- ¹H NMR to confirm ester (–COOEt) and cyclohexenone proton environments (δ 1.2–1.4 ppm for ethyl CH3, δ 4.1–4.3 ppm for –OCH2).

- ¹³C NMR to identify carbonyl (δ 170–210 ppm) and trifluoromethyl (δ 120–125 ppm, q, J = 280 Hz) groups.

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (cyclohexenone C=O).

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ with m/z matching theoretical mass (e.g., C₁₁H₁₃F₃O₃: calc. 274.0825, obs. 274.0828).

- HPLC-PDA : Retention time consistency under gradient elution (ACN/water) .

Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is pivotal for elucidating ring puckering and substituent orientation . For example:

- SHELXL refinement (via Olex2 or APEX4 software) can model disorder in cyclohexenone rings, as seen in related compounds where major/minor conformers coexist (e.g., 68.4:31.6 occupancy) .

- Puckering parameters (Cremer-Pople analysis) quantify ring distortion:

- Q₂ and θ values differentiate envelope vs. screw-boat conformations.

- Hydrogen-bonding networks : Graph set analysis (e.g., C–H···O, C–H···F contacts) reveals supramolecular packing motifs, critical for understanding solubility and stability .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

- Assay conditions : Buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1% to avoid artifacts).

- Compound stability : Hydrolysis of the ester group under physiological conditions (validate via LC-MS stability studies ).

- Target specificity : Use isothermal titration calorimetry (ITC) to confirm binding affinity and molecular docking (AutoDock Vina, PDB: 1XYZ) to assess trifluoromethyl interactions with hydrophobic pockets. Cross-validate with knockout cell models to exclude off-target effects .

Advanced: What computational strategies are recommended for predicting the reactivity of this compound in novel reactions?

Answer:

- DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)):

- Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., α to carbonyl groups).

- Simulate reaction pathways for Michael additions or Diels-Alder reactions involving the cyclohexenone system.

- Solvent effects : Use COSMO-RS to model solvation free energy in polar solvents.

- Transition state analysis : IRC calculations confirm activation barriers for proposed mechanisms. Experimental validation via in situ FT-IR monitors reaction progress .

Advanced: How can researchers leverage crystallographic disorder data to improve material properties of derivatives?

Answer:

Disorder in crystal structures (e.g., trifluoromethyl group orientation) impacts melting points and mechanical stability . Strategies include:

- Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) to stabilize specific conformers.

- Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., F···H contacts contribute 10–15% to surface contacts).

- Thermogravimetric analysis (TGA) correlates disorder with thermal decomposition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.